molecular formula C10H12BNO3 B8605043 1-Methoxyiminoindan-5-boronic acid

1-Methoxyiminoindan-5-boronic acid

Cat. No.: B8605043
M. Wt: 205.02 g/mol
InChI Key: UVWBADYWXYEXEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxyiminoindan-5-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to an indan ring system, which is further modified by a methoxyimino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of 1-Methoxyiminoindan-5-boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indan ring system, which can be derived from commercially available starting materials.

    Introduction of the Boronic Acid Group: The boronic acid group is introduced through a series of reactions, including the use of boron reagents such as boronic esters or boron trifluoride.

    Methoxyimino Group Addition: The methoxyimino group is added to the indan ring system through a reaction with methoxyamine hydrochloride under basic conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methoxyiminoindan-5-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Methoxyiminoindan-5-boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and enzyme inhibition . The methoxyimino group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

1-Methoxyiminoindan-5-boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacolborane . While these compounds share the boronic acid functional group, this compound is unique due to its indan ring system and methoxyimino group, which confer distinct reactivity and selectivity. Similar compounds include:

Properties

Molecular Formula

C10H12BNO3

Molecular Weight

205.02 g/mol

IUPAC Name

(1-methoxyimino-2,3-dihydroinden-5-yl)boronic acid

InChI

InChI=1S/C10H12BNO3/c1-15-12-10-5-2-7-6-8(11(13)14)3-4-9(7)10/h3-4,6,13-14H,2,5H2,1H3

InChI Key

UVWBADYWXYEXEE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(=NOC)CC2)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the product of Example 1 Step 1 (48.0 g, 0.2 mol) in tetrahydrofuran (1 L) at −78° C. under argon atmosphere was treated dropwise with n-butyl lithium (138 ml, 1.6M in hexanes, 0.22 mol). After stirring at −78° C. for 30 minutes trimethyl borate (49 ml, 0.44 mol) was added and the solution warmed to room temperature and stirred for 16 hours. The mixture was concentrated in vacuo, acidified to pH1 with 5N hydrochloric acid and stirred at room temperature for 1 hour. The mixture was then basified with 40% sodium hydroxide and the solution washed three times with diethyl ether. The aqueous phase was re-acidified to pH 1 and the mixture was extracted five times with ethyl acetate. The organic extracts were combined washed with brine, dried and evaporated in vacuo. The residue was triturated with hexane, filtered, washed with hexane and then a small amount of ether to afford the title compound (23.6 g, 58%); MS(AP−) m/e 204 [M−H]−.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
49 mL
Type
reactant
Reaction Step Two
Yield
58%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.